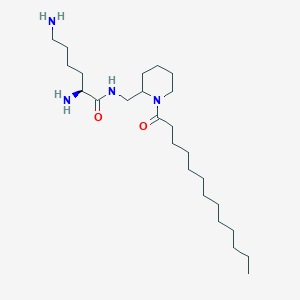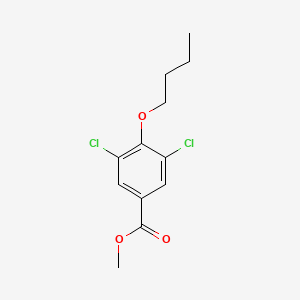
Fmoc-(r)-3-amino-2-((benzyloxy)methyl)propan-1-ol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a compound used in various scientific research fields. It is a derivative of propan-1-ol, where the hydrogen of one of the methyl groups is replaced by a hydroxy group. This compound is often used in organic synthesis and has applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride typically involves multiple steps. One common method includes the protection of the amino group using a suitable protecting group, followed by the introduction of the benzyloxy group. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a primary or secondary amine.
科学研究应用
Chemistry
In chemistry, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in peptide synthesis and as a precursor for various organic compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. It may also serve as a substrate or inhibitor in biochemical assays.
Medicine
In medicine, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride has potential applications in drug development. It can be used to design and synthesize new therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it valuable for various manufacturing processes.
作用机制
The mechanism of action of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical and biological processes.
相似化合物的比较
Similar Compounds
- ®-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride
- Propan-1-ol derivatives
Uniqueness
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is unique due to its specific functional groups and stereochemistry. The presence of the Fmoc group provides additional stability and reactivity, making it suitable for specialized applications in synthesis and research.
This detailed article provides a comprehensive overview of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C26H28ClNO4 |
|---|---|
分子量 |
454.0 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H27NO4.ClH/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25;/h1-13,20,25,28H,14-18H2,(H,27,29);1H/t20-;/m1./s1 |
InChI 键 |
ZYCODHOZLSJQDU-VEIFNGETSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
规范 SMILES |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


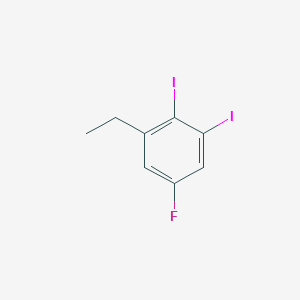

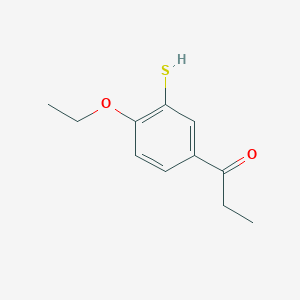



![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
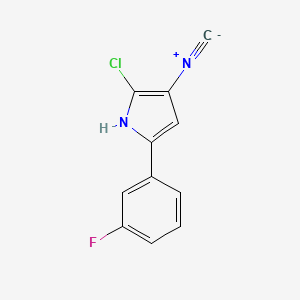
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)



